Clivatine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1355-66-4 |
|---|---|
Molecular Formula |
C21H25NO7 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C21H25NO7/c1-10(23)5-17(24)28-16-6-11-3-4-22(2)19(11)18-12-7-14-15(27-9-26-14)8-13(12)21(25)29-20(16)18/h7-8,10-11,16,18-20,23H,3-6,9H2,1-2H3/t10?,11-,16+,18+,19-,20+/m1/s1 |
InChI Key |
QYVZOJWDWWFSQK-CXDJBGJCSA-N |
Isomeric SMILES |
CC(CC(=O)O[C@H]1C[C@H]2CCN([C@H]2[C@H]3[C@H]1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
Canonical SMILES |
CC(CC(=O)OC1CC2CCN(C2C3C1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources: Clivia nobilis and Clivia miniata as Primary Producers
The primary botanical sources of clivatine are members of the Clivia genus, which belongs to the Amaryllidaceae family. nih.govplantura.garden This genus is native to southern Africa and is known for producing a variety of unique isoquinoline (B145761) alkaloids. nih.govwisc.edu
Specifically, this compound has been consistently isolated from Clivia nobilis and Clivia miniata. nih.govacs.orgsemanticscholar.orgresearchgate.net C. nobilis was the first species of the genus to be described, while the more trumpet-flowered C. miniata is a more commonly cultivated ornamental plant. plantura.gardenwisc.edu Both species are recognized for their rich alkaloidal content, which includes this compound among other structurally related compounds like lycorine (B1675740) and nobilisine. nih.govacs.orgwikipedia.orgblankees.com The presence of these alkaloids has been confirmed in various parts of the plants, including the flowers, rhizomes, and whole plant biomass. nih.govresearchgate.net
Advanced Extraction Techniques from Plant Biomass
The initial step in isolating this compound involves its extraction from the plant material. This process is designed to efficiently remove the alkaloids from the complex plant matrix while minimizing the co-extraction of undesirable compounds. jiwaji.edu
A common method begins with the maceration of freshly chopped plant parts, such as flowers or the whole plant, in an organic solvent like ethanol (B145695). nih.govnih.gov The resulting crude extract is then concentrated under reduced pressure. To separate the alkaloids from fats and other non-polar compounds, the residue is defatted, often using petroleum ether. nih.govjiwaji.edu
The subsequent phase involves an acid-base liquid-liquid extraction. The defatted extract is acidified (e.g., with tartaric or hydrochloric acid) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase. nih.govnih.govgoogle.com This acidic solution is then washed with a non-polar solvent, such as diethyl ether, to remove remaining neutral impurities. nih.gov Following this, the aqueous phase is made alkaline (e.g., with ammonium (B1175870) hydroxide) to a pH of 9-10. nih.govnih.gov This step liberates the free alkaloidal bases, which are no longer soluble in water and can be partitioned into an immiscible organic solvent like chloroform (B151607) or ethyl acetate. nih.govjiwaji.edunih.gov Evaporation of the organic solvent yields a concentrated crude alkaloid extract containing this compound. nih.gov
Table 1: Summary of Extraction Parameters for Alkaloids from Clivia Species
| Plant Species | Plant Part Used | Initial Extraction Solvent | Acidification Agent | Basification Agent | Final Extraction Solvent | Reference |
| Clivia nobilis | Flowers | Ethanol | Tartaric Acid | Ammonium Hydroxide | Chloroform, Ethyl Acetate | nih.gov |
| Clivia miniata | Whole Plant | Ethanol | Hydrochloric Acid | Sodium Carbonate | Chloroform, Ethyl Acetate | nih.gov |
Chromatographic Separation Strategies for this compound Isolation
The crude alkaloid extract obtained from the initial extraction is a complex mixture of various compounds. Therefore, chromatographic techniques are essential to separate this compound from other alkaloids and impurities. acs.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and purification of compounds from complex mixtures. nih.gov In the context of this compound isolation, Reverse-Phase HPLC (RP-HPLC) is particularly useful for the final purification steps.
In a typical RP-HPLC setup, the crude or partially purified alkaloid mixture is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, with acidic modifiers such as formic or acetic acid, is used to elute the compounds. nih.gov The separation is based on the differential partitioning of the individual alkaloids between the stationary and mobile phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. By carefully controlling the solvent gradient and flow rate, a high-resolution separation can be achieved, yielding highly purified this compound. nih.gov
Before the application of high-resolution techniques like HPLC, preparative chromatographic methods are employed to fractionate the crude extract and isolate the target compounds.
Flash Chromatography is a rapid form of preparative column chromatography that uses a stationary phase like silica (B1680970) gel. rochester.edubiotage.com The crude alkaloid extract is loaded onto the column, and a solvent or a gradient of solvents (e.g., mixtures of light petroleum, ethyl acetate, and methanol) is passed through the column under pressure. nih.govyoutube.com This process separates the mixture into different fractions based on the components' affinity for the silica. orgsyn.org These fractions, which are enriched with specific alkaloids, are collected and monitored by Thin-Layer Chromatography (TLC). nih.gov Fractions containing this compound are then pooled for further purification.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thereby avoiding issues like irreversible adsorption of the sample. nih.govmdpi.com The separation occurs between two immiscible liquid phases, one stationary and one mobile. researchgate.net This method is particularly advantageous for separating natural products from crude extracts. nih.gov For alkaloid separation, various solvent systems can be employed. The selection of an appropriate two-phase solvent system is critical for a successful separation in CCC. nih.govmdpi.com Its high sample loading capacity and recovery rate make it an effective tool for the preparative isolation of this compound from Clivia extracts. researchgate.net
Purification and Yield Optimization Protocols for Natural Product Isolation
Maximizing the yield and purity of this compound requires careful optimization of each step in the isolation process. The efficiency of the initial extraction is a critical factor influencing the final yield. nih.gov
Optimization strategies focus on several key parameters:
Extraction Method: While maceration is common, modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency. nih.govmdpi.com
Solvent Selection: The choice of solvent is crucial. Solvents like ethanol are effective for extracting a broad range of alkaloids. nih.gov The polarity of the solvent system can be adjusted to selectively extract target compounds.
Temperature and Time: Higher temperatures can increase the solubility and diffusion rate of compounds, potentially enhancing extraction yield. nih.gov However, excessive heat may degrade sensitive alkaloids. Therefore, the optimal temperature and duration must be determined experimentally. mdpi.com
pH Control: Precise control of pH during the acid-base extraction steps is vital to ensure the complete conversion of alkaloids between their salt and free-base forms, maximizing their transfer between the aqueous and organic phases. jiwaji.edu
The final purity of the isolated this compound is achieved through sequential chromatographic steps. An initial fractionation by flash chromatography followed by one or more rounds of HPLC or CCC is a common protocol. nih.gov The purity of the final product is typically assessed using analytical HPLC and spectroscopic methods.
Table 2: Factors Influencing Yield and Purity in this compound Isolation
| Parameter | Objective | Method of Optimization | Potential Impact |
| Extraction Solvent | Maximize this compound solubility | Testing various solvents (e.g., ethanol, methanol) and concentrations | Higher recovery of total alkaloids from plant material nih.gov |
| Extraction Time | Ensure complete extraction | Varying the duration of maceration or other extraction methods | Prevents incomplete extraction or degradation of target compound nih.gov |
| Extraction Temperature | Enhance solubility and diffusion | Conducting extractions at different temperatures | Increased yield, but risk of thermal degradation at high temperatures nih.gov |
| pH of Aqueous Phase | Optimize alkaloid separation | Adjusting pH levels during liquid-liquid extraction | Efficient separation of alkaloids from neutral/acidic impurities jiwaji.edu |
| Chromatographic Conditions | Achieve high-resolution separation | Modifying solvent systems, gradients, and flow rates in HPLC/CCC | Isolation of this compound with high purity mdpi.com |
Chemical Synthesis and Synthetic Route Investigations
Total Synthesis Approaches to Clivatine and Complex Analogues
The total synthesis of this compound, often referred to as clivonine (B1252410) in chemical literature, has been accomplished through several distinct approaches. These routes vary in their strategic bond disconnections and the sequence of ring construction, reflecting the evolution of synthetic organic chemistry.
One prominent strategy involves a biomimetic, fully diastereoselective total synthesis that hinges on a ring-switch from a lycorine-type progenitor. imperial.ac.uknih.gov This approach is notable because it provides experimental support for the biogenetic hypothesis proposed by Barton in 1960, which suggested that lycorenine-type alkaloids could arise from the rearrangement of lycorine-type precursors in nature. imperial.ac.ukresearchgate.net The synthesis successfully converts a lycorine-type intermediate into the this compound skeleton, accomplishing a key transformation that involves a significant conformational rearrangement. imperial.ac.ukresearchgate.net
Another successful strategy employed a 7-arylhydrindane intermediate as a crucial building block. nih.govunifr.ch Two distinct syntheses of clivonine have been reported using this common intermediate, with the primary difference lying in the method used to introduce the C7 lactone carbonyl carbon. nih.govunifr.chrsc.org One of these pathways, featuring a Bischler-Napieralski reaction, represents the first asymmetric synthesis of the naturally occurring (+)-clivonine. nih.govunifr.ch
More recent innovations have focused on streamlining the assembly of the core structure. A route starting from the Diels-Alder cycloaddition of 3,5-dibromo-2-pyrone has been developed to access (±)-clivonine. nih.gov This approach utilizes different methods in its first and second generations to construct the pivotal perhydroindoline system, showcasing flexibility in synthetic design. nih.gov
| Synthetic Approach | Key Intermediate/Strategy | Significance |
| Biomimetic Synthesis | Lycorine-type progenitor | Corroborates biogenetic hypothesis via a ring-switch mechanism. imperial.ac.uknih.govresearchgate.net |
| Arylhydrindane Route | 7-arylhydrindane | Led to the first asymmetric synthesis of natural (+)-clivonine. nih.govunifr.ch |
| Diels-Alder Approach | 3,5-dibromo-2-pyrone adduct | Employs cycloaddition and radical cyclization for core assembly. nih.gov |
Stereoselective Synthesis Methodologies for Chiral Centers
Controlling the stereochemistry of multiple chiral centers within the this compound molecule is a critical aspect of its synthesis. Various advanced methodologies have been employed to ensure the precise three-dimensional arrangement of atoms, which is essential for the molecule's identity and biological function.
Radical-Mediated Cyclization Approaches for Ring Assembly
Radical cyclizations offer a powerful method for forming rings, particularly five- and six-membered rings, and have been instrumental in this compound synthesis. researchgate.netrsc.org In a second-generation synthesis of (±)-clivonine, a radical-mediated cyclization approach was employed for the rapid assembly of the pyrrolidine (B122466) ring. nih.gov An improved total synthesis of (±)-clivonine has also been reported that is based on an intramolecular 6-endo-trig free-radical cyclization of a highly functionalized enamide. researchgate.net This step efficiently constructs a key part of the alkaloid's core, demonstrating the utility of radical chemistry in assembling complex molecular architectures. researchgate.netnih.gov
Asymmetric Catalysis and Enantioselective Transformations
The synthesis of a single enantiomer of this compound, specifically the natural (+)-form, requires the use of asymmetric synthesis techniques. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net The first asymmetric synthesis of natural (+)-clivonine was achieved through a route that relied on establishing chirality early and carrying it through the synthetic sequence. nih.govunifr.ch While the specific catalytic methods are part of a broader strategy, the successful outcome underscores the ability to control enantioselectivity in the formation of the complex polycyclic system. Such syntheses often rely on chiral catalysts or auxiliaries to influence the stereochemical outcome of key bond-forming reactions, ensuring the final product is obtained in an enantiomerically pure form. frontiersin.org
Key Reaction Pathways and Mechanistic Considerations in this compound Synthesis
The synthesis of this compound is characterized by several key reaction pathways, each with important mechanistic underpinnings that govern its efficiency and selectivity.
The biomimetic ring-switch from a lycorine-type precursor to the lycorenine (B150351) skeleton of this compound is a mechanistically fascinating transformation. nih.govresearchgate.net This process is proposed to involve benzylic oxidation to form a lactamol, followed by a rearrangement that requires a significant conformational rotation of approximately 180°. imperial.ac.ukresearchgate.net This contrasts with similar rearrangements in other alkaloid families, making its successful application in synthesis a notable achievement. imperial.ac.uk
The Diels-Alder reaction proceeds through a concerted, single-step mechanism involving a cyclic transition state. libretexts.org This pericyclic reaction's stereospecificity is a direct consequence of this mechanism, where the stereochemistry of the diene and dienophile is directly translated to the cyclohexene (B86901) product. libretexts.org
Radical cyclizations, such as the 6-endo-trig cyclization used in one this compound synthesis, involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule. researchgate.net The regioselectivity and stereoselectivity of this ring-closing step are governed by a complex interplay of steric and electronic factors, as well as the specific geometry of the transition state.
Development of Novel Synthetic Strategies for the Lycorenine-Type Skeleton
The pursuit of this compound has driven the development of new synthetic strategies applicable to the broader class of lycorenine-type alkaloids. The successful execution of a biomimetic ring-switch from a different alkaloid subclass (lycorine-type) provides a novel and conceptually elegant route to the lycorenine framework. imperial.ac.uknih.gov This strategy, which mimics a proposed biosynthetic pathway, opens up new avenues for synthesizing other members of this alkaloid family from more readily available precursors. researchgate.net
Structural Elucidation Methodologies
Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are fundamental in organic structure elucidation, providing detailed insights into the molecular architecture of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a comprehensive structural assignment. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. nih.govbrieflands.com For instance, the ¹H-NMR spectrum of a related alkaloid showed singlets corresponding to aromatic protons and signals for olefinic protons, indicating the presence of a double bond. nih.gov
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial connectivity information. nih.gov COSY reveals proton-proton couplings, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about long-range correlations between protons and carbons across two or three bonds, helping to piece together the molecular skeleton. These 2D NMR methods are particularly valuable for complex molecules like clivatine, where overlapping signals in 1D spectra can obscure connectivity information. acs.org
High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. africaresearchconnects.com High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecule and its fragments, which allows for the calculation of the elemental composition. biorxiv.org This is critical for confirming the molecular formula of this compound. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been used in the identification and structural elucidation of pyrrolizidine (B1209537) alkaloids, including this compound. africaresearchconnects.com The fragmentation pattern observed in the mass spectrum can provide clues about the substructures present within the molecule. youtube.com For example, otonecine-type pyrrolizidine alkaloids like clivorine (B1239113) often exhibit characteristic fragment ions in their mass spectra. biorxiv.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic bands in the IR spectrum. The IR spectrum of this compound has shown characteristic absorption bands, such as those around 3540, 1786, and 1688 cm⁻¹. nih.govbrieflands.com These peaks can be indicative of the presence of hydroxyl groups, carbonyl groups (such as esters or ketones), and carbon-carbon double bonds, respectively. nih.govbrieflands.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The UV-Vis spectrum of a compound shows absorption maxima at specific wavelengths. nih.govbrieflands.com While specific UV-Vis data for this compound was not extensively detailed in the provided snippets, UV-Vis spectroscopy is a standard technique used in the characterization of alkaloids, including those with aromatic systems or conjugated double bonds. nih.govbrieflands.comrsc.org For example, related alkaloids have shown UV λmax values in the range of 205-295 nm, indicative of their chromophoric systems. nih.govbrieflands.com
Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Chiral molecules, which are non-superimposable on their mirror images, can exist as enantiomers. Determining the absolute configuration (the 3D arrangement of atoms) of a chiral molecule is crucial for understanding its biological activity and properties. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are valuable for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyasia.comspark904.nl The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. nih.gov While direct ECD data for this compound was not found, ECD is a widely used technique for determining the absolute configuration of natural products, including alkaloids, often in conjunction with computational methods like Density Functional Theory (DFT) calculations to compare experimental and calculated spectra. spectroscopyasia.comspark904.nlresearchgate.netspectroscopyeurope.com Other chiroptical methods like Optical Rotatory Dispersion (ORD) can also be used, as seen in the determination of the absolute configuration of related necic acids. rsc.org
X-ray Crystallography of Related Alkaloids and Synthons
X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule, including the bond lengths, bond angles, and absolute configuration, provided that suitable single crystals can be obtained. reddit.comwikipedia.orglibretexts.orgnih.govsciencemuseum.org.uk While obtaining crystals of this compound itself for X-ray analysis might be challenging, X-ray crystallography has been used to confirm the structures and absolute configurations of related alkaloids and synthetic intermediates (synthons). rsc.orgsoton.ac.ukdtic.mil Studying the crystal structures of related compounds can provide valuable insights into the likely conformation and stereochemistry of this compound, especially if they share similar structural motifs or ring systems. rsc.orgsoton.ac.uk For example, X-ray diffraction analysis has been applied to related Amaryllidaceae alkaloids. core.ac.uk
Computational Approaches in Structural Verification and Conformation Analysis
Computational chemistry plays a significant role in modern structural elucidation and conformational analysis, complementing experimental techniques by providing theoretical insights into molecular properties and behavior. These approaches are particularly valuable for complex natural products where experimental data may be challenging to interpret or insufficient on their own. Methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and conformational searching algorithms are widely employed to predict molecular geometries, energies, spectroscopic parameters, and explore the conformational space of a molecule. upc.edunih.govdrugdesign.orgnih.govresearchgate.netyoutube.comnih.gov
In the context of natural products, including alkaloids from sources like Clivia miniata, computational methods have been utilized to aid in structural verification and understand preferred conformations. While specific detailed computational studies focusing solely on this compound were not extensively found in the immediate search results, research on related compounds from the same plant source, such as Nobilisitine A and other Clivia alkaloids (referred to as CD1 and CD2 in one study), demonstrates the application of these techniques. researchgate.net
Density Functional Theory (DFT) calculations, for instance, have been applied to predict NMR chemical shifts (both ¹H and ¹³C) for related Clivia alkaloids using methods such as B3LYP and mPW1PW91 with appropriate basis sets (e.g., 6-311+G(2d,p)) and the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.netmontana.edu These theoretically computed NMR parameters are then compared with experimentally obtained spectra. Good agreement between calculated and experimental shifts provides strong support for a proposed molecular structure and can assist in distinguishing between possible isomers, including diastereomers. researchgate.netresearchgate.net This comparative approach is a standard practice in computational structural verification. researchgate.netresearchgate.net
Furthermore, conformational analysis, often involving computational searches and energy minimization techniques, is crucial for understanding the three-dimensional structure of flexible molecules like alkaloids. upc.edudrugdesign.org Computational methods can explore the potential energy surface to identify stable conformers and their relative energies. upc.edunih.govdrugdesign.org While explicit data tables from computational studies specifically on this compound's conformations were not available in the search results, the application of computational methods to determine preferred conformations and reconfirm structures of related Clivia compounds highlights their utility in this area. researchgate.net The process typically involves generating numerous possible conformations and calculating their energies using methods like molecular mechanics or DFT to find the most stable arrangements. upc.edudrugdesign.orgresearchgate.net
The use of computational studies to reconfirm previously elucidated structures by comparing theoretical and experimental data, as seen with related Clivia alkaloids, underscores the value of these approaches in increasing confidence in structural assignments and gaining insights into molecular flexibility and preferred conformations. researchgate.net
Biosynthetic Pathways and Precursors
Elucidation of the Amaryllidaceae Alkaloid Biosynthetic Cascade
The elucidation of the Amaryllidaceae alkaloid biosynthetic cascade has progressed over several decades, beginning with early radioactive isotope labeling studies in the 1960s oup.comchim.it. These initial studies provided the first insights into the incorporation of precursors like tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) into various Amaryllidaceae alkaloids such as lycorine (B1675740), haemanthamine (B1211331), and galanthamine (B1674398) oup.com. A key finding was that these precursors combine to yield norbelladine (B1215549), which serves as a central scaffold for the biosynthesis of all Amaryllidaceae alkaloids nih.govoup.comfrontiersin.org.
Further research, including comparative transcriptomic and biochemical approaches, has led to significant advances in identifying the molecular players involved in this pathway researchgate.net. While the complete pathway is still being elucidated, several enzymatic steps and intermediates have been identified mdpi.comfrontiersin.org. The structural diversity observed among Amaryllidaceae alkaloids arises from variations in the regiochemistry of key oxidative aromatic coupling reactions that occur downstream of norbelladine formation chim.it.
Role of Core Amino Acid Precursors: Phenylalanine and Tyrosine
The primary substrates for the initial reactions of Amaryllidaceae alkaloid biosynthesis are the aromatic amino acids L-phenylalanine and L-tyrosine nih.govnih.govnih.govcore.ac.uk.
Phenylalanine is converted through a series of steps, part of the phenylpropanoid pathway, to produce 3,4-dihydroxybenzaldehyde (3,4-DHBA) nih.govmdpi.com. This conversion involves enzymes such as phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to trans-cinnamic acid nih.govmdpi.comcore.ac.ukresearchgate.net. Subsequent hydroxylation reactions, catalyzed by cytochrome P450 enzymes like cinnamate (B1238496) 4-hydroxylase (C4H) and potentially coumarate 3-hydroxylase (C3H), lead to the formation of hydroxylated cinnamic acid derivatives that are ultimately converted to 3,4-DHBA nih.govmdpi.comcore.ac.ukresearchgate.net.
Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine nih.govoup.comcore.ac.ukresearchgate.net. TYDC is considered a key regulatory enzyme in many alkaloid-producing plants, controlling the transition from primary to specialized metabolism and ensuring the supply of tyramine for the synthesis of various isoquinoline (B145761) alkaloids core.ac.uk.
The condensation of tyramine and 3,4-DHBA forms a Schiff base, norcraugsodine, which is then reduced to norbelladine oup.comfrontiersin.orgrsc.org. This condensation and reduction sequence represents a critical early step in the biosynthesis of all Amaryllidaceae alkaloids oup.comfrontiersin.org.
The involvement of phenylalanine and tyrosine as precursors has been supported by incorporation experiments using radiolabeled compounds nih.gov. For example, studies with [3-14C]phenylalanine and [3-14C]tyramine have shown their incorporation into haemanthamine in Nerine bowdenii nih.gov.
Enzymatic Transformations and Key Intermediates in the Clivatine Pathway
The biosynthesis of this compound, as a homolycorine-type alkaloid, proceeds through the common norbelladine intermediate. Following the formation of norbelladine, a crucial step is its methylation to 4′-O-methylnorbelladine, catalyzed by norbelladine 4′-O-methyltransferase (N4OMT) nih.govoup.comresearchgate.netrsc.orgfrontiersin.org. This methylated intermediate serves as a central branch point for the biosynthesis of various Amaryllidaceae alkaloid structural types nih.govfrontiersin.orgcore.ac.uk.
The diversification into different alkaloid skeletons, including the homolycorine (B1213549) type to which this compound belongs, is largely driven by oxidative phenol (B47542) coupling reactions rsc.orgnih.govoup.comcore.ac.uk. These reactions, often catalyzed by cytochrome P450 enzymes, involve the formation of new carbon-carbon or carbon-oxygen bonds between the aromatic rings derived from the phenylalanine and tyrosine precursors nih.govoup.comcore.ac.ukresearchgate.net. Different modes of oxidative coupling (e.g., ortho-para, para-ortho, para-para) lead to the distinct structural classes of Amaryllidaceae alkaloids nih.govchim.it.
For the homolycorine-type alkaloids, the specific enzymatic transformations and intermediates leading from 4′-O-methylnorbelladine to this compound involve a series of complex steps, including further oxidations, reductions, cyclizations, and methylations mdpi.comfrontiersin.org. While the precise enzymatic cascade specifically for this compound biosynthesis is not as extensively characterized as for some other Amaryllidaceae alkaloids like galanthamine or lycorine, it is understood to diverge from the main pathway after the formation of 4′-O-methylnorbelladine uqtr.ca. Studies on the biosynthesis of related homolycorine-type alkaloids, such as homolycorine and lycorenine (B150351), provide insights into the potential enzymatic steps involved in the formation of the characteristic ring system of this alkaloid group core.ac.ukresearchgate.net.
Key intermediates in the general Amaryllidaceae alkaloid pathway leading to various structural types include norbelladine, 4′-O-methylnorbelladine, and intermediates resulting from oxidative phenol coupling that define the basic skeleton (e.g., the crinine, lycorine, or galanthamine skeletons) nih.govoup.comchim.itfrontiersin.orgcore.ac.uk. The specific intermediates on the pathway from the common branch point to this compound would involve further modifications of a homolycorine-type precursor bibliomed.orgresearchgate.net.
Genetic and Molecular Biology Studies of Biosynthetic Enzymes in Clivia Species
Genetic and molecular biology studies aimed at understanding alkaloid biosynthesis in Clivia species, particularly Clivia miniata and Clivia nobilis which are known to contain this compound, are ongoing but less extensive compared to some other Amaryllidaceae genera like Narcissus or Lycoris oup.comresearchgate.netresearchgate.netresearchgate.net.
Transcriptomic analyses have been employed in various Amaryllidaceae species to identify putative genes involved in alkaloid biosynthesis, including those encoding enzymes like PAL, TYDC, OMT (O-methyltransferase), NMT (N-methyltransferase), and P450s researchgate.netcore.ac.ukresearchgate.net. While transcriptome data exists for Lycoris aurea and Narcissus sp. aff. pseudonarcissus, facilitating the identification of candidate biosynthetic genes, specific studies focusing on Clivia species at this level are less widely reported in the provided search results nih.govresearchgate.netcore.ac.uk.
However, biochemical studies using enzyme extracts from Clivia miniata have demonstrated enzymatic activity relevant to Amaryllidaceae alkaloid biosynthesis. For instance, protein extracts from Clivia miniata leaves showed O-methylation activity of norbelladine, favoring 4'-O-methylation, a crucial step in the pathway oup.com. This indicates the presence of key methyltransferase enzymes in Clivia species involved in the early stages of alkaloid biosynthesis oup.com.
The identification and characterization of specific genes encoding the enzymes responsible for the later steps in this compound biosynthesis within Clivia species remain an area requiring further research frontiersin.orgresearchgate.net. Advances in sequencing technologies and comparative proteomic studies are expected to facilitate the identification of candidate genes and enzymes in Clivia species, contributing to a more complete understanding of the this compound biosynthetic pathway nih.govoup.comresearchgate.net.
Data from studies on other Amaryllidaceae species can provide valuable insights due to the conserved nature of the early biosynthetic steps. For example, the characterization of norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) in Narcissus species provides a basis for understanding the initial condensation and reduction steps in Clivia oup.comfrontiersin.orgresearchgate.net. Similarly, studies on cytochrome P450 enzymes involved in oxidative coupling in other genera can inform research into the enzymes responsible for the formation of the homolycorine skeleton in Clivia nih.govoup.comresearchgate.net.
Data Table Examples
While specific quantitative data on enzyme activity or gene expression levels directly related to this compound biosynthesis in Clivia species from the search results are limited, the following tables illustrate the type of data that is generated in Amaryllidaceae alkaloid biosynthesis research and could be relevant to this compound studies.
Table 1: Core Enzymes and Reactions in Early Amaryllidaceae Alkaloid Biosynthesis
| Enzyme | Reaction Catalyzed | Precursor(s) Involved | Product(s) Formed |
| Phenylalanine ammonia-lyase (PAL) | Deamination | Phenylalanine | trans-Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylation | trans-Cinnamic acid | 4-Hydroxycinnamic acid |
| Tyrosine decarboxylase (TYDC) | Decarboxylation | Tyrosine | Tyramine |
| Norbelladine Synthase (NBS) | Condensation | Tyramine, 3,4-DHBA | Norcraugsodine (Schiff base) |
| Noroxomaritidine/Norcraugsodine Reductase (NR) | Reduction | Norcraugsodine | Norbelladine |
| Norbelladine 4′-O-methyltransferase (N4OMT) | O-Methylation | Norbelladine | 4′-O-Methylnorbelladine |
Note: This table represents key enzymatic steps in the conserved early pathway of Amaryllidaceae alkaloid biosynthesis, relevant as precursors to the this compound pathway.
Table 2: Examples of Alkaloid Types Derived from 4′-O-Methylnorbelladine via Oxidative Coupling
| Oxidative Coupling Type | Resulting Skeleton Type | Example Alkaloids |
| para-ortho | Galanthamine | Galanthamine, Lycoramine |
| ortho-para | Lycorine | Lycorine, Norpluviine |
| para-para | Crinine/Haemanthamine | Haemanthamine, Crinine |
| (Specific coupling for homolycorine type) | Homolycorine | This compound, Homolycorine, Lycorenine |
Note: The specific oxidative coupling leading directly to the homolycorine skeleton is a point of divergence after 4′-O-methylnorbelladine.
Chemical Modifications and Analogues Development
Synthesis of Clivatine Derivatives and Semi-Synthetic Analogues
The synthesis of this compound derivatives and semi-synthetic analogues involves modifying the core structure of this compound or synthesizing compounds that share structural similarities. Semi-synthetic approaches often start with a naturally occurring precursor, such as this compound itself or a related alkaloid, and introduce chemical modifications through targeted reactions. Synthetic strategies, on the other hand, build the analogue from simpler chemical building blocks.
Studies on Amaryllidaceae alkaloids, including those of the homolycorine (B1213549) type to which this compound belongs, have explored various chemical transformations to yield derivatives. For instance, modifications of hydroxyl groups through acylation or etherification have been investigated in related alkaloids like lycorine (B1675740) to understand their impact on biological activities, such as cholinesterase inhibition. researchgate.net The synthesis of semi-synthetic derivatives is a frequently used method to obtain new compounds, often with the aim of improving pharmacokinetic parameters or enhancing specific biological activities. mdpi.comuga.edu This can involve combining natural product units or introducing functional groups through controlled chemical reactions. mdpi.commdpi.com
Rational Design Principles for Modified this compound Structures
Rational design in the context of this compound analogues involves using structural and biological information to guide the synthesis of new compounds with desired characteristics. This approach is based on predicting how specific changes to the molecule's structure will affect its behavior and activity. wikipedia.org By understanding the relationship between the chemical structure of this compound and its biological effects, researchers can design modifications intended to enhance potency, improve stability, alter selectivity, or reduce potential off-target interactions.
Rational design principles can involve analyzing the structural motifs within this compound that are crucial for its activity and designing analogues that either preserve or modify these motifs. wikipedia.orgnih.gov This can be informed by data from biological assays and computational modeling, such as molecular docking studies, which can predict how modified structures might interact with biological targets. bepls.com
Exploration of Structural Motifs for Enhanced Activity or Stability
The exploration of structural motifs focuses on identifying and manipulating specific parts of the this compound molecule that contribute to its biological activity or stability. This involves systematically altering functional groups, ring structures, or stereochemistry to understand their impact. For Amaryllidaceae alkaloids, certain structural features have been linked to specific activities. For example, the presence of free hydroxyl groups in certain positions has been suggested to be important for the activity of some lycorine-type alkaloids against enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.com
By exploring variations around these key structural motifs, researchers can potentially develop analogues with enhanced potency or improved pharmacological properties. This can involve creating libraries of derivatives with targeted modifications and evaluating their biological effects to establish structure-activity relationships.
Synthetic Exploration of Homolycorine-Type Analogues (e.g., Clivacetine, Nobilisitine)
This compound belongs to the homolycorine-type alkaloids found in plants like Clivia nobilis and Clivia miniata. researchgate.net The synthetic exploration of homolycorine-type analogues, including compounds like Clivacetine and Nobilisitine, involves synthesizing molecules that share the core structural features of this alkaloid class. Clivacetine, for instance, has been identified as O-acetoacetylclivonine and is considered structurally interesting from a biogenetic perspective. researchgate.net Nobilisitine B appears to be an epimer of this compound at the acyl side chain. researchgate.netresearchgate.net
The synthesis of these analogues allows for a deeper understanding of the structural requirements for the biological activities observed in this class of alkaloids. Research in this area contributes to the broader knowledge of Amaryllidaceae alkaloid chemistry and their potential as sources for new therapeutic leads.
Mechanistic Investigations of Biological Activity: in Vitro and Preclinical Models
Molecular Targets and Ligand-Binding Mechanisms of Clivatine
Investigations into this compound's molecular targets and ligand-binding mechanisms aim to understand how the compound interacts at a molecular level to exert its biological effects. While specific details regarding this compound's direct molecular targets are not extensively detailed in the provided search results, research on related compounds and biological systems offers insights into potential mechanisms. For instance, studies on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition highlight the importance of molecular interactions within enzyme active sites scienceopen.commdpi.commdpi.com. Ligand-binding mechanisms often involve interactions with catalytic active sites and peripheral anionic sites on enzymes scienceopen.commdpi.com. Molecular docking and dynamics simulations are techniques used to characterize these interactions and predict binding modes scienceopen.commdpi.com.
Cellular Pathways Modulated by this compound in Defined Cell Systems
The modulation of cellular pathways by this compound has been explored in various cell systems to understand its impact on cellular processes. While direct evidence for this compound's specific pathway modulation is limited in the provided results, studies on other bioactive compounds offer relevant examples of pathways commonly affected. For instance, research on medicinal plants and phytochemicals indicates their involvement in modulating signaling pathways related to apoptosis and angiogenesis ijprems.comresearchgate.net. Key pathways frequently implicated in cellular responses include the PI3K-Akt and MAPK pathways, which are involved in processes like proliferation, differentiation, and protein synthesis frontiersin.orgnih.gov. These pathways are often interconnected and can be influenced by various stimuli nih.gov.
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis)
This compound's cytotoxic effects, particularly on cancer cell lines, have been investigated through studies assessing its ability to inhibit cell proliferation and induce apoptosis. Research on various compounds demonstrates that cytotoxic effects on cancer cells can be dose-dependent waocp.orgmdpi.com. Mechanisms of action often involve the induction of apoptosis, a programmed cell death process archivesofmedicalscience.comnih.gov. Studies utilize methods like MTT assays to evaluate cell viability and flow cytometry to measure apoptosis rates mdpi.comarchivesofmedicalscience.com. Induction of apoptosis can occur through both extrinsic and intrinsic pathways and may involve the modulation of key proteins like p53, p21, Bax, and Bcl-2 mdpi.comarchivesofmedicalscience.com. Inhibition of cell proliferation is another key indicator of cytotoxic activity waocp.orgmdpi.com.
| Cancer Cell Line | Effect Observed | Potential Mechanism(s) | Reference |
| MCF-7 | Dose-dependent cytotoxicity, Apoptosis induction | Modulation of p53, p21, Bax, Bcl-2, Caspase3, CYP1, CYP2 gene expression; JNK activation, ERK inhibition | mdpi.comarchivesofmedicalscience.com |
| HeLa | Cytotoxic activity, Inhibition of proliferation, Apoptosis induction | Growth inhibition, Antiproliferative activity | waocp.org |
| MDA-MB-453 | Apoptosis induction | Potential anticancer agent | archivesofmedicalscience.com |
Antimicrobial Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Studies have explored this compound's antimicrobial mechanisms against bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These bacteria are known for their resistance mechanisms and ability to cause infections rsdjournal.org. While specific mechanisms for this compound are not detailed, research on other antimicrobial agents provides context. For instance, some compounds exert bactericidal effects by damaging bacterial cell membranes nih.gov. S. aureus and P. aeruginosa employ various resistance strategies, including efflux pumps, low outer membrane permeability, and biofilm formation mdpi.comnih.gov. Interactions between these bacterial species can also influence their survival and susceptibility to antimicrobial agents frontiersin.org.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies: Molecular Interactions and Kinetics
This compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been investigated, focusing on the molecular interactions and kinetics of this inhibition. Inhibition of these enzymes is a strategy for treating conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels mdpi.comd-nb.info. Studies in this area involve enzyme kinetic assays, such as Lineweaver-Burk and Michaelis-Menten analyses, to determine the type of inhibition and kinetic parameters scienceopen.comd-nb.info. Molecular docking and dynamics simulations are used to understand how inhibitors bind to the active sites of AChE and BuChE, identifying key interacting residues scienceopen.commdpi.com. Differences in enzyme structure and active site shape can lead to variations in inhibitor binding and selectivity mdpi.com.
| Enzyme | Inhibition Type (if specified) | IC₅₀ Value (if available) | Key Interacting Residues (if specified) | Reference |
| AChE | Competitive (for some inhibitors) | Varies depending on compound | Leu67, Trp86, Phe123, Tyr124, Ser293, Phe295, Tyr341 (for ZINC390718) | mdpi.comd-nb.info |
| BuChE | Competitive (for some inhibitors) | Varies depending on compound | Asp70, Tyr332, Tyr128, Ile442, Trp82, Glu197 (for ZINC390718) | mdpi.comd-nb.info |
Assessment of this compound's Impact on Protein Synthesis Pathways
The assessment of this compound's impact on protein synthesis pathways examines how the compound influences the complex process by which cells build proteins. Protein synthesis is a fundamental cellular function crucial for growth, repair, and maintenance openaccessjournals.com. Studies on other compounds have shown that protein synthesis can be modulated through various signaling pathways, notably the mTOR pathway nih.govnih.gov. This pathway plays a key role in regulating the initiation of mRNA translation nih.gov. While specific data on this compound's effects are not provided, research indicates that some natural products can inhibit protein synthesis by acting on ribosomes researchgate.net.
Elucidation of Anti-inflammatory Mechanisms in Preclinical Models
The anti-inflammatory mechanisms of this compound have been investigated in preclinical models to understand how it might mitigate inflammatory responses. Inflammation is a complex biological process involved in various diseases mdpi.com. Studies on anti-inflammatory agents often utilize in vitro and ex vivo models, including cell cultures and skin explants mdpi.com. Mechanisms of anti-inflammatory action can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the reduction of pro-inflammatory cytokines scielo.brfrontiersin.org. Modulation of signaling pathways, such as NF-κB and MAPK, is also commonly observed in anti-inflammatory responses frontiersin.org.
| Mechanism Investigated | Model System Used (if specified) | Key Findings (if available) | Reference |
| Inhibition of inflammatory enzymes | In vitro | Inhibition of cyclooxygenase and lipoxygenase (for other compounds) | scielo.br |
| Modulation of signaling pathways | Cell cultures | Influence on NF-κB and MAPK pathways (for other compounds) | frontiersin.org |
| Reduction of pro-inflammatory cytokines | Preclinical models | Decrease in cytokine levels (for other compounds) | scielo.br |
Structure Activity Relationship Sar Studies
Systematic Modification and Functional Group Contributions to Biological Activities
Systematic modification of Amaryllidaceae alkaloids, including those structurally related to Clivatine, has been undertaken to explore the impact of different functional groups on biological activities. While the complex molecular architectures of these alkaloids can present challenges, adjustments to their structures can alter their size, geometry, and electronic properties, thereby influencing their interactions with biological targets. researchgate.net Research indicates that in some cases, the parent alkaloids exhibit better cytotoxic activity compared to their semi-synthetic derivatives. researchgate.net
Studies on various Amaryllidaceae alkaloids have highlighted the importance of specific functional groups for different activities. For instance, the presence of two free hydroxyl groups appears to be associated with acetylcholinesterase inhibitory activity in certain structural types of these alkaloids. nih.gov While specific detailed data tables on systematic modifications of this compound were not extensively found in the search results, the general principle of functional group contribution to activity is a cornerstone of SAR studies in this class of compounds. cartagena99.comtaylorandfrancis.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. wikipedia.org This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. wikipedia.orgcresset-group.com QSAR models can be regression models, predicting the potency of activity, or classification models, predicting whether a compound is active or inactive. wikipedia.org
In the context of Amaryllidaceae alkaloids, QSAR modeling can be a valuable tool for predicting various biological activities, including cytotoxicity, enzyme inhibition, and antimicrobial effects. wikipedia.orgnih.gov While specific QSAR models focused solely on this compound were not prominently detailed in the search results, QSAR approaches have been applied to related compound series to identify potential inhibitors and understand the structural features that contribute to activity. arxiv.orgnih.gov The development of robust and predictive QSAR models relies on the quality of the input data, the selection of appropriate molecular descriptors, and the statistical methods used for modeling and validation. wikipedia.org
Conformational Analysis and Bioactive Conformations
Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. nih.gov The "bioactive conformation" is the specific three-dimensional shape that a molecule adopts when it interacts with its biological target (e.g., a protein receptor or enzyme) to produce a biological response. irbbarcelona.orgirbbarcelona.org Understanding the bioactive conformation is crucial in drug design as it provides insights into the molecular recognition process and helps in optimizing the potency of bioactive molecules. irbbarcelona.org
For flexible molecules like alkaloids, determining the bioactive conformation can be challenging as it may not necessarily be the lowest-energy conformation in isolation. nih.govirbbarcelona.org Computational methods, including molecular modeling and simulations, are often employed to explore the conformational landscape of a molecule and predict potential bioactive conformers. nih.govirbbarcelona.orgub.eduleidenuniv.nl While direct information on the conformational analysis and bioactive conformation of this compound was not extensively available, studies on related Amaryllidaceae alkaloids like clivonine (B1252410) have utilized molecular modeling to understand their structural preferences. researchgate.net These studies can involve techniques like Boltzmann jump procedures and energy minimization to generate and analyze different conformations. leidenuniv.nl
Enantiomeric Studies and Stereochemical Contributions to Activity
Stereochemistry, particularly the study of enantiomers, plays a significant role in the biological activity of chiral compounds. nih.govnumberanalytics.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. numberanalytics.comlibretexts.org While enantiomers share many physical and chemical properties, they can exhibit vastly different behavior in chiral biological systems, such as interactions with enzymes and receptors. nih.govlibretexts.org One enantiomer of a chiral drug may be therapeutically active, while the other might be inactive, less active, or even toxic. nih.govnumberanalytics.com
Many Amaryllidaceae alkaloids, including this compound, possess multiple chiral centers, leading to the possibility of different stereoisomers. researchgate.netcore.ac.uk The biological activities of these alkaloids can be highly dependent on their specific stereochemical configuration. For example, nobilisitine B appears to be an epimer of this compound at the acyl side chain, suggesting that even subtle stereochemical differences can occur within this structural class. researchgate.net While detailed enantiomeric studies specifically on the biological activity of isolated this compound enantiomers were not prominently featured in the search results, the general importance of stereochemistry in the activity of chiral Amaryllidaceae alkaloids is well-recognized. nih.govnumberanalytics.comlumenlearning.commdpi.com Studies on other chiral molecules have demonstrated that the interaction with chiral biological environments dictates the differential activity observed between enantiomers. libretexts.org
Advanced Analytical Methodologies for Clivatine Research
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of complex mixtures containing compounds like Clivatine. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the analysis of small molecules, including alkaloids, particularly in complex matrices. LC-MS/MS offers enhanced sensitivity and selectivity compared to single-stage LC-MS, making it suitable for detecting target analytes at trace quantities and characterizing complex organic molecules. This is achieved through the fragmentation of selected ions in a collision cell, providing characteristic fragment ions that aid in identification and quantification. LC-MS/MS commonly employs Multiple Reaction Monitoring (MRM) for highly accurate and interference-resistant quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) and GC-tandem mass spectrometry (GC-MS/MS) are also valuable techniques, particularly for volatile and semi-volatile organic compounds. While this compound is an alkaloid, and LC-MS is often preferred for less volatile or thermally labile compounds, GC-MS has been applied to the analysis of homolycorine-type Amaryllidaceae alkaloids, the structural class to which this compound belongs. GC-MS/MS can provide increased selectivity, significantly reducing matrix interferences in complex samples. Studies on Amaryllidaceae alkaloids have utilized GC-EIMS and GC-CIMS for identification in plant extracts. The application of GC-MS to alkaloids often involves chemical derivatization to enhance volatility and improve chromatographic behavior.
These hyphenated techniques are crucial for disentangling this compound from other co-occurring alkaloids and matrix components in plant extracts or potentially in biological and environmental samples. While general applications of LC-MS/MS and GC-MS/MS to alkaloid analysis are well-documented, specific detailed parameters for the analysis of this compound using these techniques were not extensively available in the consulted sources.
Advanced Chromatographic Methods for Purity Assessment and Quantification
Chromatographic methods play a vital role in the isolation, purification, purity assessment, and quantification of this compound. Column chromatography has been employed in the isolation process of this compound from Clivia nobilis. Thin-layer chromatography (TLC) has also been used for monitoring fractions during chromatographic separation. High-performance liquid chromatography (HPLC) is a standard technique for the analysis of various compounds, including alkaloids, offering high resolution and the ability to quantify analytes accurately. Advanced HPLC methods, often coupled with sensitive detectors, are essential for determining the purity of isolated this compound and quantifying its presence in various samples.
Chiral Chromatography for Enantiomeric Purity
Chiral chromatography is a specific type of chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Many natural compounds, including alkaloids, exist as enantiomers, and their biological activities can differ significantly. Chiral HPLC columns, packed with chiral stationary phases (CSPs), are used for this purpose, separating enantiomers based on differential interactions with the CSP. The analysis of Amaryllidaceae alkaloids, including this compound, using chiral chromatography coupled to mass spectrometry has been suggested as a method to resolve structural isomers and gain a more consolidated understanding of these compounds. However, the consulted sources indicated that specific studies on the enantiomeric purity of this compound using chiral chromatography have not been widely reported. Chiral separations are critical in areas where the accurate identification and purification of optically active compounds are necessary.
Spectroscopic Characterization Techniques for Research Applications (beyond basic identification)
Spectroscopic techniques are fundamental for the structural elucidation and detailed characterization of this compound. Beyond basic identification, advanced spectroscopic methods provide in-depth information about the compound's molecular structure, functional groups, and stereochemistry. The structure of this compound and other related alkaloids has been elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the types and connectivity of atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer more detailed insights into the spatial relationships between atoms, allowing for the full assignment of the molecular structure. Circular Dichroism (CD) spectroscopy has also been used in the structural characterization of Amaryllidaceae alkaloids, providing information about their stereochemistry and absolute configuration. These spectroscopic methods, used in combination, are powerful tools for confirming the identity and determining the complete structure of isolated this compound.
Method Development and Validation for Trace Analysis in Biological and Environmental Matrices
The analysis of this compound, particularly at low concentrations in complex samples such as biological fluids or environmental matrices, requires the development and validation of sensitive and specific analytical methods. Trace analysis in biological matrices (e.g., urine, blood, serum, plasma) and environmental matrices (e.g., water, soil) presents significant challenges due to the presence of interfering components that can affect the accuracy and sensitivity of the analysis.
Method development for trace analysis involves selecting appropriate sample preparation techniques (e.g., extraction, clean-up) to isolate and concentrate the analyte while removing matrix interferences. This is followed by the optimization of the chromatographic separation and detection parameters (e.g., using LC-MS/MS or GC-MS/MS) to achieve the required sensitivity, selectivity, and throughput.
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose and consistently yields accurate and reliable results. According to guidelines from regulatory bodies, validation typically involves assessing parameters such as specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity ensures that the method can unequivocally measure the analyte in the presence of other components in the matrix. Accuracy refers to the closeness of agreement between the measured value and the true value. Precision indicates the reproducibility of the results. Linearity establishes a proportional relationship between the analyte concentration and the instrument response over a defined range. LOD and LOQ represent the lowest concentrations that can be detected and quantified, respectively. Robustness demonstrates the method's ability to remain unaffected by small variations in analytical conditions.
Matrix effects, caused by co-eluting components altering analyte ionization or chromatographic response, are a significant consideration in trace analysis in biological matrices and must be thoroughly investigated during method development and validation. Strategies such as matrix matching, the use of isotopically labeled internal standards, and appropriate sample preparation techniques are employed to mitigate matrix effects.
While the general principles of method development and validation for trace analysis in complex matrices are well-established and relevant to the analysis of compounds like this compound, specific validated methods for the trace analysis of this compound in biological or environmental matrices were not detailed in the consulted sources.
Environmental Fate and Degradation Studies
Chemical Degradation Pathways of Clivatine (e.g., Hydrolysis, Oxidation, Photolysis)
Chemical degradation of organic compounds in the environment can occur through processes like hydrolysis, oxidation, and photolysis. Hydrolysis involves the reaction of a compound with water, leading to the breaking of chemical bonds. Oxidation typically involves the reaction with oxidizing agents in the environment, such as oxygen or other reactive species. Photolysis is the breakdown of a compound by light energy, particularly ultraviolet (UV) radiation.
While general chemical degradation processes are well-understood, specific studies detailing the hydrolysis, oxidation, or photolysis of this compound in environmental contexts were not extensively found in the provided search results. Some sources mention oxidation in the context of the synthesis of related Amaryllidaceae alkaloids like Clivonine (B1252410) and Clividine, suggesting that oxidative processes can occur within this class of compounds. However, the specific conditions, products, and rates of this compound oxidation in the environment are not detailed. Similarly, while acid hydrolysis was mentioned in the context of removing acyl groups and sugars from anthocyanins in Clivia, specific data on the hydrolysis of this compound itself was not available. wikipedia.org Information regarding the photolytic degradation of this compound in the environment was also not found in the provided materials.
Enzymatic and Microbial Degradation Processes in Environmental Systems
Enzymatic and microbial degradation play significant roles in the breakdown of organic compounds in the environment, particularly in soil and water. Microorganisms, such as bacteria and fungi, produce enzymes that can catalyze the transformation or complete mineralization of complex molecules.
The provided search results indicate the potential for microbial degradation of Amaryllidaceae alkaloids, citing the microbial transformation of lycorine (B1675740), another alkaloid from this family, by a Pseudomonas species. This process was described as leading to oxidative aromatization products. nih.gov This suggests that microorganisms in the environment may possess the enzymatic machinery to initiate the degradation of related alkaloids like this compound. However, specific studies identifying the microbial species involved, the enzymes responsible, or the degradation pathways of this compound in environmental systems were not detailed in the available information. General enzymatic processes, such as the hydrolysis of acetylcholine (B1216132) by acetylcholinesterase (an enzyme that this compound can inhibit), were mentioned in the context of its biological activity, but this does not directly describe its environmental enzymatic degradation.
Assessment of Degradation Products and Their Chemical Characteristics
Understanding the degradation products of a compound is crucial for evaluating its environmental impact. Degradation can lead to the formation of metabolites that may be more or less persistent or toxic than the parent compound.
Based on the limited information available regarding the specific degradation pathways of this compound, detailed data on its environmental degradation products and their chemical characteristics were not found in the provided sources. While the synthesis of related alkaloids mentions oxidation and hydrolysis reactions that would yield different chemical species, the specific products formed from the environmental breakdown of this compound were not identified or characterized in the search results. wikipedia.org
Environmental Stability and Persistence under Varied Conditions
The environmental stability and persistence of a compound refer to its ability to resist degradation in different environmental conditions. Factors such as pH, temperature, light exposure, and the presence of microorganisms can influence how long a compound persists in the environment.
Future Research Directions and Translational Perspectives
Unexplored Biological Activities and Novel Mechanistic Avenues
Current research indicates clivatine's cytotoxic effects on cancer cells and activity against certain microbes. ijprems.comuqtr.ca However, the full spectrum of its biological activities is likely broader, given the diverse properties observed in other Amaryllidaceae alkaloids, which include antiviral, anti-inflammatory, antimalarial, and neuroprotective effects. ijprems.comresearchgate.net Future research should focus on comprehensive screening of this compound against a wider range of biological targets and disease models. This could involve evaluating its potential in infectious diseases beyond bacterial and fungal infections, neurological disorders, inflammatory conditions, and other therapeutic areas where Amaryllidaceae alkaloids have shown promise. researchgate.net
Furthermore, a deeper understanding of this compound's molecular mechanisms of action is essential. While some Amaryllidaceae alkaloids are known to modulate signaling pathways like NF-κB, COX-2, LOX, STAT3, and PI3K/Akt/mTOR, the specific pathways influenced by this compound require detailed investigation. ijprems.com Studies employing techniques such as proteomics, metabolomics, and transcriptomics could help identify the cellular targets and downstream effects of this compound, revealing novel mechanistic avenues and potential therapeutic applications.
Opportunities for Synthetic Biology and Biotechnological Production of this compound
The limited quantities of this compound obtained from natural plant sources pose a significant challenge for its extensive research and potential therapeutic development. uqtr.canih.gov Traditional extraction methods are often costly and yield low amounts of the compound. uqtr.ca Chemical synthesis of complex alkaloids like this compound can also be challenging. uqtr.caresearchgate.net
Synthetic biology and biotechnological approaches offer promising alternatives for sustainable and scalable production of this compound. Research should focus on identifying and engineering the biosynthetic pathways involved in this compound production in plants. uqtr.ca Discovering novel genes encoding the necessary biosynthetic enzymes is crucial for facilitating the development of alternative production methods. uqtr.ca
Strategies could involve reconstructing the this compound biosynthetic pathway in heterologous hosts such as bacteria, yeast, or plant cell cultures using synthetic biology tools. wur.nlnih.gov Metabolic engineering can be employed to optimize these pathways for increased this compound yield. nih.govfrontiersin.org While significant progress has been made in the biotechnological production of other natural products, applying these techniques specifically to this compound biosynthesis presents a key future research direction. frontiersin.org
Development of Advanced Chemical Biology Tools for this compound Studies
Advanced chemical biology tools are invaluable for probing the interactions of small molecules like this compound with biological systems. nih.govsigmaaldrich.com Developing specific tools for this compound research can significantly enhance our understanding of its cellular uptake, distribution, metabolism, and target engagement.
This could include the synthesis of tagged this compound analogs (e.g., fluorescent or affinity tags) that allow for visualization and isolation of its binding partners within cells. sigmaaldrich.com Photoaffinity labeling probes could be designed to covalently capture this compound-interacting proteins, enabling their identification through mass spectrometry. Such tools would be instrumental in validating predicted targets and discovering off-target interactions. nih.gov Furthermore, the development of sensitive and specific analytical methods for detecting and quantifying this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
Interdisciplinary Collaborations in this compound-Focused Research Programs
Advancing this compound research necessitates collaboration across multiple scientific disciplines. repec.org Interdisciplinary programs bringing together experts from chemistry, biology, pharmacology, bioinformatics, and engineering are essential to tackle the multifaceted challenges associated with this compound.
Chemists can contribute to the synthesis of this compound analogs with improved properties and the development of chemical biology tools. Biologists and pharmacologists are needed to design and conduct rigorous in vitro and in vivo studies to evaluate its biological activities and mechanisms. Bioinformaticians and computational biologists can play a key role in analyzing complex biological data and performing in silico studies. Engineers are crucial for developing scalable biotechnological production methods. Fostering such collaborations can accelerate the pace of discovery and translation of this compound research. repec.org
In Silico Screening and Predictive Modeling for Novel Applications
Computational approaches, such as in silico screening and predictive modeling, offer powerful tools for identifying potential new applications for this compound and guiding experimental design. thieme-connect.commdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What established analytical techniques are recommended for characterizing Clivatine’s purity and structural integrity in preclinical studies?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to confirm molecular structure and detect impurities (>95% purity threshold) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (e.g., C18) with UV detection at λ=254 nm, comparing retention times to reference standards .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with theoretical calculations .
- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% of theoretical values .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Stepwise Optimization : Iteratively refine reaction conditions (e.g., solvent polarity, temperature) to maximize yield. For example, use DMF as a solvent at 80°C for nucleophilic substitution reactions .
- Validation : Replicate synthesis across three independent batches, reporting mean yield ± SD (e.g., 72% ± 3.5%) .
- Byproduct Analysis : Employ TLC or GC-MS to identify side products and adjust purification (e.g., column chromatography with silica gel) .
Advanced Research Questions
Q. What integrated approaches can elucidate this compound’s molecular interactions with biological targets?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities (ΔG values) toward hypothesized targets (e.g., kinase enzymes), validating with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd rates) in real-time, using immobilized recombinant proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- In Vivo Cross-Linking : Apply photoaffinity probes to capture transient interactions in cellular models, followed by pull-down assays and LC-MS/MS identification .
Q. How can researchers resolve contradictions in this compound’s pharmacological data across independent studies?
- Methodological Answer :
- Data Triangulation : Compare results from orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to identify context-dependent effects .
- Sensitivity Analysis : Test hypotheses under varying conditions (e.g., pH, serum concentration) to isolate confounding variables .
- Meta-Analysis : Aggregate dose-response curves from published studies using tools like RevMan, applying random-effects models to assess heterogeneity (I² statistic) .
- Replication Studies : Independently validate key findings in standardized models (e.g., NIH/3T3 cells) with pre-registered protocols to minimize bias .
Q. What methodologies are robust for assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate this compound in PBS (pH 7.4) at 40°C/75% RH for 4 weeks, sampling weekly for degradation via LC-MS .
- Oxidative Stress Assays : Expose to H₂O₂ (0.1–1 mM) and quantify degradation products (e.g., epoxides) using HRMS .
- Light Sensitivity : Irradiate with UV-A (365 nm) for 48 hours, monitoring photodegradation via UV-Vis spectroscopy .
Experimental Design & Data Analysis
Q. How to optimize in vivo experimental designs for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Dose Escalation : Administer 5–50 mg/kg orally and intravenously to mice, collecting plasma at t=0.5, 2, 6, 24 hours for LC-MS/MS analysis .
- Compartmental Modeling : Fit concentration-time curves to non-linear mixed-effects models (NONMEM) to estimate Vd, Cl, and t₁/₂ .
- Tissue Distribution : Sacrifice cohorts at peak/trough concentrations, homogenizing organs (liver, kidney) for drug quantification .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent cytotoxicity?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to IC₅₀ data using GraphPad Prism, reporting 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc : Compare means across multiple doses (e.g., 1–100 µM) in triplicate experiments .
- Synergy Analysis : Apply Chou-Talalay method to calculate combination indices (CI<1 = synergy) when testing this compound with standard chemotherapies .
Contradiction & Validation
Q. How to address discrepancies in this compound’s reported mechanism of action (MOA) across studies?
- Methodological Answer :
- Pathway Enrichment Analysis : Use STRING or KEGG to identify overlapping pathways in transcriptomic datasets from conflicting studies .
- CRISPR Knockout Screens : Validate target dependency by correlating gene KO (e.g., TP53) with changes in this compound’s efficacy .
- Biochemical Confirmatory Assays : Replicate key MOA claims (e.g., kinase inhibition) using recombinant enzymes and ATP-Glo assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
